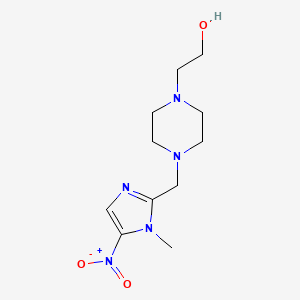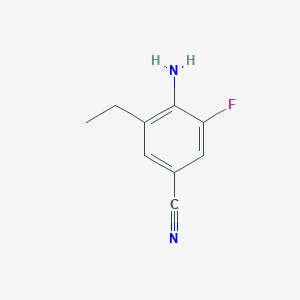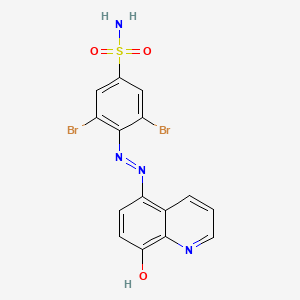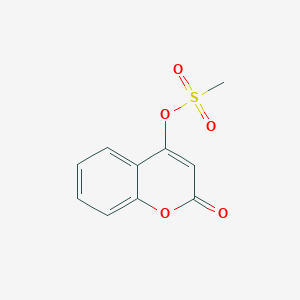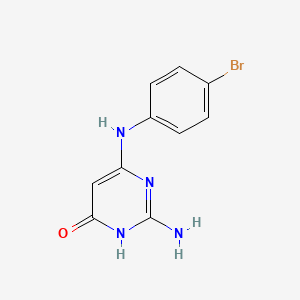
2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) is a synthetic organic compound that belongs to the class of pyrimidinols Pyrimidinols are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.
Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the 2-position of the pyrimidine ring.
Bromoanilino Substitution: The bromoanilino group can be introduced through nucleophilic aromatic substitution reactions, where a brominated aniline derivative reacts with the pyrimidine intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydroxyl groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions could target the bromoanilino group, potentially converting it to an aniline derivative.
Substitution: The bromoanilino group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted pyrimidinols.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromoanilino group might enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
4-Pyrimidinol,2-amino-6-(p-chloroanilino): Similar structure but with a chlorine atom instead of bromine.
4-Pyrimidinol,2-amino-6-(p-fluoroanilino): Similar structure but with a fluorine atom instead of bromine.
4-Pyrimidinol,2-amino-6-(p-iodoanilino): Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) lies in the presence of the bromoanilino group, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than chlorine or fluorine, potentially leading to different interactions with biological targets and reagents.
特性
CAS番号 |
90772-37-5 |
|---|---|
分子式 |
C10H9BrN4O |
分子量 |
281.11 g/mol |
IUPAC名 |
2-amino-4-(4-bromoanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)13-8-5-9(16)15-10(12)14-8/h1-5H,(H4,12,13,14,15,16) |
InChIキー |
RZDQFGIFYOVCNO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=CC(=O)NC(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


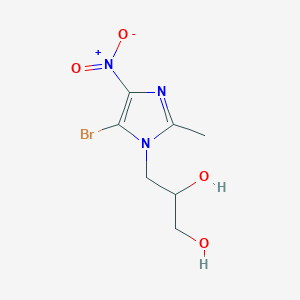

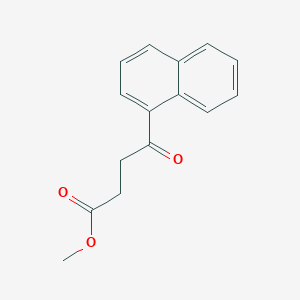
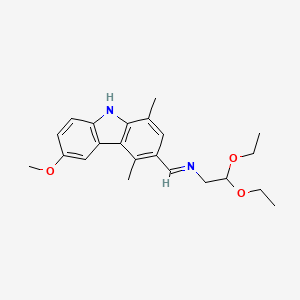
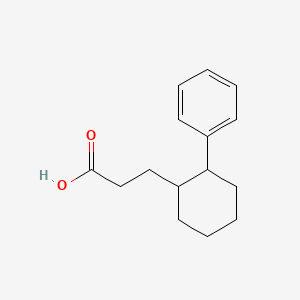
![Tetrakis[(2-chloroethyl)sulfanyl]ethene](/img/structure/B14000610.png)
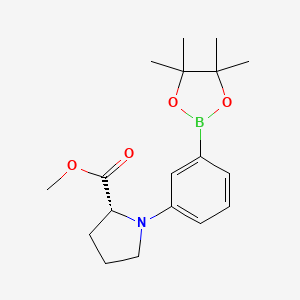

![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)

